Coproporphyrin I

Catalog No.
S524220
CAS No.
69477-27-6
M.F
C36H38N4O8
M. Wt
654.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coproporphyrin I

CAS Number

69477-27-6

Product Name

Coproporphyrin I

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid

Molecular Formula

C36H38N4O8

Molecular Weight

654.7 g/mol

InChI

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)

InChI Key

VCCUOZSDXVZCSK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

CPI; CP I; CP-I; Coproporphyrin I dihydrochloride

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O.Cl.Cl

The exact mass of the compound Coproporphyrin I dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Coproporphyrin I (CP-I) is a naturally occurring porphyrin isomer that serves as a highly specific endogenous biomarker for hepatic organic anion transporting polypeptide (OATP1B1 and OATP1B3) function. In pharmaceutical procurement and bioanalysis, high-purity CP-I is essential as an analytical reference standard for validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. By monitoring CP-I levels, drug developers can assess clinical drug-drug interaction (DDI) risks without administering exogenous probe drugs. Additionally, CP-I is a critical diagnostic marker for biliary excretion disorders, where its precise quantification relative to its structural isomer, Coproporphyrin III, dictates clinical diagnosis[1].

Substituting Coproporphyrin I with Coproporphyrin III or utilizing uncertified isomeric mixtures critically compromises both bioanalytical resolution and physiological accuracy. CP-I and CP-III are constitutional isomers with identical molecular masses, yielding indistinguishable multiple reaction monitoring (MRM) transitions (e.g., 655.3 to 596.3 m/z) in mass spectrometry [1]. Consequently, pure CP-I standards are strictly required to establish retention times for chromatographic separation. Physiologically, CP-I elimination is highly dependent on OATP1B1/3, whereas CP-III utilizes alternative clearance pathways. This makes CP-III significantly less sensitive to transporter inhibition or genetic polymorphisms, rendering it an inferior substitute for DDI risk assessment and transporter phenotyping[2].

Superior Sensitivity to OATP1B1 Genetic Polymorphisms

Clinical pharmacokinetic studies evaluating endogenous biomarkers for OATP1B1 function demonstrate that Coproporphyrin I is significantly more responsive to altered transporter activity than Coproporphyrin III. In subjects with poor OATP1B1 function (SLCO1B1 *5/*15 haplotypes), fasting plasma CP-I concentrations increased by 68% compared to normal function, whereas CP-III concentrations increased by only 27%. Furthermore, CP-I detected poor OATP1B1 function with a Receiver Operating Characteristic (AUROC) of 0.888, substantially outperforming CP-III (AUROC = 0.731) [1].

Evidence DimensionIncrease in fasting plasma concentration (Poor vs. Normal OATP1B1 function)
Target Compound DataCoproporphyrin I (68% increase; AUROC = 0.888)
Comparator Or BaselineCoproporphyrin III (27% increase; AUROC = 0.731)
Quantified Difference2.5-fold greater concentration response and superior diagnostic accuracy for CP-I
ConditionsFasting human plasma analysis stratified by SLCO1B1 haplotypes

Procurement of CP-I as the primary biomarker standard ensures a higher dynamic range and statistical confidence in clinical trials assessing OATP1B1-mediated drug clearance.

Diagnostic Specificity for Dubin-Johnson Syndrome via Isomer Inversion

The differential quantification of Coproporphyrin I versus Coproporphyrin III is the definitive diagnostic biochemical marker for Dubin-Johnson Syndrome (DJS), a rare autosomal recessive liver disorder. In healthy individuals, CP-III represents the dominant urinary isomer (>75%), with CP-I accounting for 20% or less. In DJS, this ratio undergoes a pathological inversion, with CP-I levels surging to account for >80% of total urinary coproporphyrins, even while total coproporphyrin levels remain normal [1].

Evidence DimensionUrinary coproporphyrin isomer fraction
Target Compound DataCoproporphyrin I (>80% of total in DJS patients)
Comparator Or BaselineCoproporphyrin III (<20% of total in DJS patients; normal baseline is >75%)
Quantified Difference>4-fold inversion of the CP-I to CP-III ratio relative to healthy baselines
ConditionsUrinary porphyrin analysis in patients with conjugated hyperbilirubinemia

Diagnostic laboratories must procure pure CP-I standards to accurately calibrate chromatographic assays, as mass spectrometry alone cannot distinguish the isomers required to detect this specific ratio inversion.

Elimination of Exogenous Probe Drugs in DDI Risk Assessment

Traditional assessment of OATP1B1/1B3 inhibition requires administering exogenous probe drugs like rosuvastatin, adding complexity, cost, and patient risk to clinical trials. Coproporphyrin I serves as a validated endogenous alternative. Retrospective clinical analyses show a significant correlation (R-squared = 0.65, P < 0.001) between CP-I Cmax and the Cmax of known OATP1B1 inhibitors such as glecaprevir. Utilizing CP-I exposure changes enables robust static DDI predictions, effectively replacing the need for dedicated prospective clinical DDI studies with exogenous substrates [1].

Evidence DimensionClinical DDI study methodology
Target Compound DataCoproporphyrin I monitoring (Endogenous, highly correlated with inhibitor Cmax, R-squared = 0.65)
Comparator Or BaselineExogenous probe drugs (e.g., Rosuvastatin administration)
Quantified DifferenceReplaces exogenous drug administration with endogenous monitoring while maintaining predictive validity for OATP1B1 inhibition
ConditionsClinical pharmacokinetic monitoring during Phase I trials with investigational OATP inhibitors

Sourcing CP-I for bioanalytical assay validation allows pharmaceutical companies to streamline early-phase clinical trials, saving substantial costs associated with dedicated DDI cohorts.

Resolution of Isobaric Interference in LC-MS/MS Workflows

In quantitative bioanalysis, Coproporphyrin I and Coproporphyrin III present identical mass-to-charge (m/z) transitions (precursor 655.3 m/z to product 596.3 m/z in positive ESI mode). Because mass spectrometers cannot differentiate these isobaric isomers, accurate quantification relies entirely on chromatographic separation. Utilizing high-purity CP-I analytical standards is mandatory to establish exact retention times and validate supported liquid extraction (SLE) methodologies, ensuring that CP-I peaks are not conflated with CP-III or labeled internal standard impurities [1].

Evidence DimensionAnalytical specificity in mass spectrometry
Target Compound DataHigh-purity Coproporphyrin I standard (Enables exact retention time calibration for 655.3 to 596.3 m/z)
Comparator Or BaselineUncertified porphyrin mixtures (Results in isobaric overlap and false quantification)
Quantified Difference100% resolution of target analyte vs. critical quantification errors due to indistinguishable MRM transitions
ConditionsLC-MS/MS using positive electrospray ionization (ESI) and C18 columns

Procurement of isomerically pure CP-I is an absolute requirement for bioanalytical CROs validating OATP1B biomarker assays to regulatory standards.

Phase I Clinical Drug-Drug Interaction (DDI) Assays

CP-I is the preferred endogenous biomarker for evaluating OATP1B1/1B3 transporter inhibition in early clinical development. By incorporating CP-I quantification into Phase I single ascending dose and multiple ascending dose (SAD/MAD) studies, pharmaceutical developers can predict DDI risks without the ethical and financial burdens of administering exogenous probe drugs like rosuvastatin [1].

Diagnostic Kit Manufacturing for Biliary Disorders

Due to the characteristic inversion of the CP-I to CP-III ratio in Dubin-Johnson Syndrome, high-purity CP-I standards are essential for manufacturers developing specialized HPLC or LC-MS/MS diagnostic kits. These standards calibrate the precise chromatographic separation required to confirm that CP-I exceeds 80% of total urinary coproporphyrins[2].

In Vitro Hepatocyte Transporter Screening

Before clinical trials, CP-I is utilized in preclinical in vitro assays involving human embryonic kidney (HEK) 293 cells expressing OATP1B1/1B3 or primary human hepatocytes. Procuring pure CP-I allows researchers to establish baseline uptake kinetics and calculate precise IC50 values for investigational new drugs (INDs) against hepatic transporters [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

654.26896418 Da

Monoisotopic Mass

654.26896418 Da

Heavy Atom Count

48

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BW4SWA9YWC

Dates

Last modified: 08-15-2023
1: Kepczyński M, Pandian RP, Smith KM, Ehrenberg B. Do liposome-binding constants of porphyrins correlate with their measured and predicted partitioning between octanol and water? Photochem Photobiol. 2002 Aug;76(2):127-34. PubMed PMID: 12194207.

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